3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile
Description
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile is a heterocyclic compound featuring a pyridoindole core substituted with a cyanomethoxy group at position 3 and a nitrile group at position 10. Its molecular formula is C₁₅H₉N₃O, with a molecular weight of 247.26 g/mol and a CAS registry number of 339107-10-7 .
Properties
IUPAC Name |
3-(cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-6-8-19-11-4-5-12-13(10-17)14-3-1-2-7-18(14)15(12)9-11/h1-5,7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXXGOMGWMEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]indole Core: This step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]indole structure.
Introduction of the Cyanomethoxy Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyanomethoxy group.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyridoindole compounds exhibit significant anticancer properties. In particular, 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile has been studied for its potential to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Case Study : A study conducted by researchers focused on synthesizing various derivatives of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile and evaluating their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
- Case Study : In vitro studies have shown that 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile can reduce oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration. This property was assessed using various assays measuring cell viability and oxidative stress markers .
Building Block for Heterocycles
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile serves as an important building block in the synthesis of various heterocyclic compounds due to its reactive functional groups.
- Synthesis Table :
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Pyran Derivatives | 85-94 | |
| Michael Addition | Dihydropyridine Derivatives | 55-86 | |
| Cyclization Reactions | Indolylpyran Compounds | 70-88 |
Green Chemistry Approaches
Recent studies have emphasized the importance of sustainable practices in organic synthesis. The use of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile in one-pot reactions under environmentally friendly conditions has been explored.
- Case Study : A green method was developed utilizing this compound in aqueous media to synthesize functionalized indolylpyran derivatives with high yields (70-88%) while minimizing solvent use and waste .
Agrochemical Applications
The compound's structural features suggest potential applications in agrochemicals, particularly as pesticides or herbicides. Its biological activity could be harnessed to develop new formulations targeting specific pests or diseases affecting crops.
Mechanism of Action
The mechanism of action of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethoxy and carbonitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent (Position 3) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile | –OCH₂CN | C₁₅H₉N₃O | 247.26 | 339107-10-7 | High polarity due to nitrile groups |
| 3-[(4-Bromophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile | –OCH₂(C₆H₄Br) | C₂₀H₁₃BrN₂O | 377.23 | 338981-96-7 | Bromine enhances halogen bonding |
| 3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile | –OCH₂(C₆H₃CN) | C₂₁H₁₃N₃O | 323.36 | 338981-95-6 | Additional aromatic nitrile substituent |
| 3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile | –OCH₂(C₆H₅) | C₂₀H₁₄N₂O | 298.34 | N/A | Lipophilic benzyl group |
| Ethyl 3-{[(4-methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate | –OCH₂CO-NH(C₆H₄OMe) + ester | C₂₄H₂₂N₂O₅ | 418.44 | 478081-16-2 | Ester and amide functionalities |
Key Observations:
- Polarity: The target compound exhibits higher polarity than its benzyloxy or bromobenzyloxy analogs due to the electron-withdrawing cyanomethoxy group .
- Molecular Weight : Bromine and benzyl substituents increase molecular weight significantly (e.g., 377.23 g/mol for the bromo analog) .
- Reactivity: The bromine atom in 3-[(4-Bromophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile enables participation in cross-coupling reactions, while the nitrile groups in the target compound and 3-[(3-Cyanobenzyl)oxy] analog may facilitate hydrogen bonding in biological systems .
Biological Activity
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
Synthesis
The synthesis of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile typically involves multi-component reactions that incorporate indole derivatives and cyanoacetyl compounds. A notable method includes a one-pot reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, which yields various substituted derivatives with promising bioactivities .
Anticancer Activity
Research indicates that compounds related to 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile exhibit potent anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay method. Notably, certain compounds demonstrated efficacy comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
Other Biological Activities
In addition to anticancer properties, compounds derived from the pyrido[1,2-a]indole scaffold have been reported to possess a variety of other biological activities:
- Anti-inflammatory : Several derivatives have shown effectiveness in reducing inflammation markers in vitro.
- Antimicrobial : The presence of the indole moiety contributes to antimicrobial activity against various bacterial strains.
- Analgesic : Some studies indicate potential analgesic effects, making these compounds candidates for pain management therapies .
Case Studies
A comprehensive study evaluated the anticancer activity of several pyrido[1,2-a]indole derivatives against multiple cancer cell lines. The results highlighted that certain substitutions at the 7-position significantly enhanced cytotoxicity. For example, compound 4b with a nitrophenyl group exhibited superior activity against colon cancer cells compared to its counterparts .
Another study focused on the anti-inflammatory properties of related compounds, demonstrating their potential in treating conditions like arthritis and other inflammatory diseases. The mechanism was linked to the modulation of cytokine production and inhibition of inflammatory pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyrido[1,2-a]indole ring significantly impact biological activity. For example:
- Positioning of substituents : The nature and position of substituents on the indole ring influence both potency and selectivity towards specific cancer cell types.
- Functional groups : The introduction of electron-withdrawing or electron-donating groups alters the electronic properties of the molecule, affecting its interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Activity Type | Effect |
|---|---|---|---|
| Nitro group | 7 | Anticancer | Increased potency |
| Hydroxy group | 5 | Anti-inflammatory | Enhanced efficacy |
| Methyl group | 6 | Antimicrobial | Moderate effect |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile, and how do they influence reactivity?
- Answer : The compound features a fused pyrido[1,2-a]indole core, a cyanomethoxy group at position 3, and a nitrile at position 10. The electron-withdrawing nitrile group enhances electrophilic reactivity, while the cyanomethoxy substituent may participate in nucleophilic or hydrogen-bonding interactions. These groups suggest potential for forming coordination complexes or covalent bonds in biological systems. Comparative analysis with structurally similar compounds (e.g., ethyl pyridoindole carboxylates) indicates that the nitrile and ether linkages significantly alter solubility and stability .
Q. What synthetic strategies are commonly employed for pyrido[1,2-a]indole derivatives, and how can they be adapted for this compound?
- Answer : Synthesis typically involves multi-step pathways:
- Core formation : Cyclization of substituted indoles with pyridine precursors under acidic or basic conditions.
- Substituent introduction : Nucleophilic substitution (e.g., cyanomethoxy via alkylation with chloroacetonitrile) or palladium-catalyzed cross-coupling for nitrile groups.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) is critical due to polar functional groups .
Q. What analytical techniques are essential for characterizing this compound?
- Answer :
- IR spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and ether (C-O ~1250 cm⁻¹) groups .
- NMR : and NMR resolve aromatic protons and substituent positions (e.g., pyridoindole protons at δ 7.2–8.6 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use of piperidine or triethylamine in cyclization steps improves reaction rates .
- Temperature control : Reflux (80–100°C) for cyclization vs. room temperature for nitrile installation to avoid side reactions .
- Monitoring : TLC or HPLC at each step to track intermediates and adjust stoichiometry .
Q. How should researchers resolve conflicting data on biological activity between similar pyridoindole derivatives?
- Answer : Contradictions often arise from assay conditions or structural nuances:
- Assay standardization : Use identical kinase inhibition protocols (e.g., EGFR/HER2 assays at 10 µM compound concentration, 37°C, 30-min incubation) .
- Structural analogs : Compare substituent effects (e.g., nitrile vs. ester groups in pyridoindole-10-position) using docking studies to explain activity differences .
Q. What computational methods can predict the binding affinity of this compound to biological targets?
- Answer :
- Molecular docking (AutoDock/Vina) : Model interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17).
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC values from kinase assays .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How do substituent modifications (e.g., replacing cyanomethoxy with carbamoyl) alter physicochemical properties?
- Answer :
- LogP calculations : Cyanomethoxy increases hydrophilicity (LogP ~2.5) vs. carbamoyl (LogP ~3.2) .
- Stability studies : Nitriles are prone to hydrolysis under basic conditions, whereas carbamates require acidic cleavage .
- Bioactivity : Cyanomethoxy derivatives show higher kinase inhibition due to stronger electron-withdrawing effects .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Answer :
- Intermediate purification : Use of flash chromatography or recrystallization (e.g., ethyl acetate/hexane) to remove byproducts .
- Batch consistency : Strict control of reaction time (±5 min) and temperature (±2°C) during nitrile installation .
- Analytical validation : Implement LC-MS for real-time purity monitoring (>95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
